3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(4-ethoxyphenyl)thiophene-2-carboxamide
CAS No.: 1040655-79-5
Cat. No.: VC11935609
Molecular Formula: C25H29N3O4S2
Molecular Weight: 499.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040655-79-5 |
|---|---|
| Molecular Formula | C25H29N3O4S2 |
| Molecular Weight | 499.6 g/mol |
| IUPAC Name | 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-(4-ethoxyphenyl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C25H29N3O4S2/c1-4-32-21-9-7-20(8-10-21)26-25(29)24-23(11-16-33-24)34(30,31)28-14-12-27(13-15-28)22-17-18(2)5-6-19(22)3/h5-11,16-17H,4,12-15H2,1-3H3,(H,26,29) |
| Standard InChI Key | QOVJSBJUSHFVSJ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C |
Introduction
The compound 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(4-ethoxyphenyl)thiophene-2-carboxamide is a complex organic molecule that belongs to the class of sulfonamides and piperazine derivatives. It features a unique structure with a thiophene ring, a piperazine moiety, and a sulfonyl group, which are crucial for its potential biological activities and chemical properties.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions, including the formation of the thiophene ring, the introduction of the piperazine moiety via a sulfonyl group, and the attachment of the 4-ethoxyphenyl group to the carboxamide. Key steps may involve:
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Reaction Conditions: Careful control of temperature, solvent choice, and reaction time is crucial for achieving high yield and purity.
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Analytical Techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used for monitoring reaction progress and characterizing intermediates.
Mechanism of Action
The mechanism of action likely involves interaction with specific biological targets such as receptors or enzymes. The structural motifs present in the compound, including the piperazine and thiophene rings, contribute to its potential biological activity.
Potential Applications
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Pharmacological Properties: Piperazine derivatives are known for their diverse pharmacological properties, suggesting potential applications in drug design.
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Research Needs: Further studies are needed to elucidate specific pathways and interactions at the molecular level.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-methylthiophene-2-carboxamide | C25H29N3O4S2 | 499.6 g/mol | Thiophene ring, piperazine moiety, sulfonyl group |
| Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate | C22H23FN2O4S2 | 462.6 g/mol | Benzothiophene ring, fluorine substitution |
| 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-[4-(methylsulfanyl)benzyl]-1H-pyrazole-4-carboxamide | C26H33N5O3S2 | 527.7 g/mol | Pyrazole ring, methylsulfanyl group |
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